1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound characterized by its unique structural components, including a piperidine ring, a phenoxy group, and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
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Formation of the Piperidine Intermediate:
Starting Materials: 4-piperidone and 3,5-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Attachment of the Phenoxy Group:
Starting Materials: The piperidine intermediate and phenol.
Reaction Conditions: This step involves a nucleophilic substitution reaction where the phenol reacts with the intermediate in the presence of a suitable catalyst like potassium tert-butoxide.
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Final Coupling:
Starting Materials: The intermediate from the previous step and 2-chloropropan-1-one.
Reaction Conditions: The final coupling is achieved through a nucleophilic substitution reaction under basic conditions, typically using sodium hydride in tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like THF.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other compounds.
Mechanism of Action
The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
- 1-(4-(((3,4-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
- 1-(4-(((3,5-Dimethoxyphenyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
Comparison:
- Structural Differences: Variations in the position and type of substituents on the benzyl and phenoxy groups.
- Unique Properties: The specific arrangement of methoxy groups in 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one may confer unique electronic and steric properties, influencing its reactivity and interactions.
Properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-18(30-21-7-5-4-6-8-21)24(26)25-11-9-19(10-12-25)16-29-17-20-13-22(27-2)15-23(14-20)28-3/h4-8,13-15,18-19H,9-12,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEORXCVGOLFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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